molecular formula C14H22N4O2 B1376043 Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 1420898-69-6

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B1376043
CAS No.: 1420898-69-6
M. Wt: 278.35 g/mol
InChI Key: XQGUBDZBBYIGFC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate: . The compound features a piperazine ring substituted with a tert-butyl group and a 6-methylpyridazin-3-yl moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 6-methylpyridazine under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its piperazine ring is a common motif in bioactive molecules, making it a useful scaffold for drug design .

Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate is unique due to its 6-methylpyridazin-3-yl moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile for various applications .

Properties

IUPAC Name

tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUBDZBBYIGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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